N-(3,4-difluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide
Description
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O3/c17-11-6-5-10(9-12(11)18)19-15(21)7-8-20-13-3-1-2-4-14(13)23-16(20)22/h1-6,9H,7-8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEXWYHWFNGOKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-difluoroaniline with a suitable benzoxazole derivative under controlled conditions. The reaction may require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol. The reaction temperature and time are critical parameters that need to be optimized to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reaction progress can enhance the efficiency and safety of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula and structural features:
- Molecular Formula : CHFNO
- Molecular Weight : 213.18 g/mol
- IUPAC Name : N-(3,4-difluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide
The presence of the difluorophenyl and oxazole moieties suggests potential interactions with biological targets, making it a candidate for drug development.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. Studies have shown that derivatives of oxazole can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, one study demonstrated that oxazole derivatives could target specific pathways involved in cell proliferation and survival, suggesting a mechanism for their anticancer effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research has indicated that oxazole derivatives possess significant activity against various bacterial strains, including resistant ones. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of a series of oxazole derivatives, including this compound. The results indicated a dose-dependent inhibition of cancer cell lines with IC50 values significantly lower than existing chemotherapeutics .
Case Study 2: Antimicrobial Screening
In another study published in Antimicrobial Agents and Chemotherapy, researchers screened various oxazole derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against resistant strains, highlighting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity, while the oxobenzoxazolyl moiety can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of N-(3,4-difluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide, focusing on synthesis, physicochemical properties, and biological relevance:
Key Comparisons
Structural Modifications and Bioactivity The target compound shares the benzoxazolone-propanamide backbone with PBPA () and NBMP (), but its 3,4-difluorophenyl group distinguishes it from PBPA’s pyridylmethylamino substituent and NBMP’s naphthalene moiety. Fluorination likely enhances metabolic stability and target affinity compared to non-fluorinated analogs like Compound 17 () . Compared to Compound A14 (), which also contains a 3,4-difluorophenyl group, the target compound lacks the triazole ring but retains the benzoxazolone core. This structural divergence may influence solubility and receptor binding specificity.
Synthesis and Yield
- Hydrazide derivatives (Compounds 17–24, ) exhibit yields of 53–88%, achieved via Schiff base condensation. The target compound’s propanamide linkage may require carbodiimide-mediated coupling (e.g., DCC/HOBt), similar to the synthesis of piperazine-carboxamide derivatives () .
- Suzuki coupling, used for NBMP (), could also apply to introducing aromatic substituents in the target compound.
Physicochemical Properties
- Fluorinated aromatic groups (e.g., 3,4-difluorophenyl in the target compound vs. 5-fluorothiophen-2-yl in Compound 21, ) increase lipophilicity (logP), favoring membrane permeability. This is critical for central nervous system (CNS) targeting, as seen in NBMP’s improved bioavailability .
- Melting points for benzoxazolone derivatives range widely (150–236°C, ), influenced by substituent polarity. The target compound’s amide group may elevate its melting point compared to hydrazides.
Biological Applications Benzoxazolone derivatives are prevalent in TSPO (translocator protein) ligands (PBPA, NBMP) for neuroinflammation imaging . The target compound’s fluorinated aryl group may enhance TSPO binding affinity over non-fluorinated analogs. Compound 17 () and Compound 24 () demonstrate antimicrobial and enzyme inhibitory activity, suggesting the benzoxazolone scaffold’s versatility. The target compound’s bioactivity profile remains speculative but could align with these applications.
Research Findings and Implications
- Metabolic Stability: Fluorinated analogs like NBMP and the target compound exhibit superior metabolic stability in liver S-9 fractions compared to non-fluorinated derivatives, attributed to reduced oxidative metabolism .
- Synthetic Flexibility : The benzoxazolone core allows diverse substitutions (hydrazides, acetamides, pyrazoles), enabling tailored pharmacokinetic optimization .
Biological Activity
N-(3,4-difluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a difluorophenyl group and an oxobenzoxazole moiety, which are significant for its interaction with biological targets. The chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H12F2N2O2
- Molecular Weight : 290.26 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxazole ring in the structure may facilitate binding to enzymes or receptors involved in various signaling pathways. Additionally, the difluorophenyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Biological Activity Overview
| Activity | Description |
|---|---|
| Anticancer Activity | Exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis. |
| Anti-inflammatory | Inhibits key inflammatory pathways, reducing cytokine release in vitro. |
| Antimicrobial Effects | Demonstrates activity against certain bacterial strains, indicating potential as an antibiotic. |
Case Studies and Research Findings
- Anticancer Studies
- Anti-inflammatory Mechanisms
- Antimicrobial Activity
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic applicability:
- Absorption : High permeability across cell membranes due to lipophilic character.
- Distribution : Predicted to distribute widely in tissues based on molecular weight and structure.
- Metabolism : Likely metabolized by liver enzymes; further studies needed to elucidate metabolic pathways.
- Excretion : Primarily through renal pathways; monitoring required for toxicity assessments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
